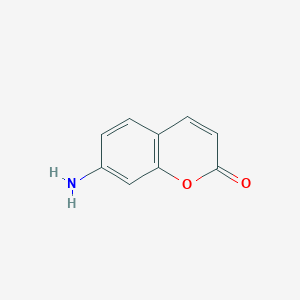

7-Aminocoumarin

Vue d'ensemble

Description

7-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, in particular, is recognized for its fluorescent properties, making it valuable in scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminocoumarin typically involves the introduction of an amino group at the 7th position of the coumarin ring. One common method is the reaction of 7-hydroxycoumarin with ammonia or an amine under suitable conditions. Another approach involves the nitration of coumarin followed by reduction to yield the amino derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Aminocoumarin undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of nitro derivatives to amino derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Acylated or alkylated products.

Applications De Recherche Scientifique

Fluorescent Probes

Fluorescent Labeling

7-Aminocoumarin derivatives are extensively used as fluorescent labels due to their photophysical properties. They exhibit strong luminescence when modified appropriately, making them suitable for detecting biological molecules. For instance, sulfonated derivatives of this compound have shown enhanced brightness and photostability compared to non-sulfonated versions, which improves their utility in sensitive detection assays .

Applications in Bioimaging

In bioimaging studies, this compound serves as a critical scaffold for developing imaging tools. Its derivatives can be conjugated to various biomolecules, allowing researchers to visualize cellular processes with high specificity. The incorporation of this compound into biosupramolecular assemblies has been explored for studying membrane lipid domains, demonstrating its potential in understanding complex biological systems .

Enzyme Substrates

Fluorogenic Substrates for Enzyme Activity

this compound is frequently employed as a fluorogenic substrate in enzyme assays. For example, this compound-4-acetic acid (ACA) has been developed as a substrate for dipeptidyl peptidases (DPPs), enabling the detection of enzyme activity in droplet-based microfluidic systems . This application is particularly valuable because it allows for high-throughput screening of microbial enzyme activity.

Development of Reactive Derivatives

The synthesis of reactive derivatives of this compound has led to the creation of fluorogenic substrates that can be used to monitor enzyme activities in real-time. These substrates are designed to release a fluorescent signal upon enzymatic cleavage, facilitating the quantification of enzyme activity in various biological samples .

Photophysical Properties

Charge Transfer Dynamics

The photophysical properties of this compound derivatives are characterized by their ability to undergo intramolecular charge transfer (ICT). This property is exploited in various applications, including the design of sensors and probes that respond to environmental changes or specific analytes . The ICT state enhances the sensitivity and specificity of these fluorescent probes.

Case Studies

Mécanisme D'action

The mechanism of action of 7-Aminocoumarin primarily involves its interaction with biological molecules through its fluorescent properties. It can bind to proteins, nucleic acids, and other biomolecules, allowing for their visualization and study under a fluorescence microscope. The compound’s ability to emit light upon excitation makes it a valuable tool in various biochemical assays .

Comparaison Avec Des Composés Similaires

7-Hydroxycoumarin: Known for its use in fluorescence studies but lacks the amino group.

4-Methylumbelliferone: Another coumarin derivative with different substitution patterns and applications.

Coumarin-3-carboxylic acid: Used in different fluorescence applications but with a carboxyl group instead of an amino group.

Uniqueness: 7-Aminocoumarin’s unique combination of an amino group and coumarin structure provides distinct fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity .

Activité Biologique

7-Aminocoumarin, a derivative of coumarin, has garnered significant attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, antitumor, and cellular labeling capabilities.

Synthesis of this compound

This compound can be synthesized through various methods, including the Buchwald-Hartwig cross-coupling reaction. This method allows for the efficient formation of the compound with high yields. Recent studies have demonstrated that this compound can be site-specifically targeted to proteins in living cells, enhancing its utility in biological research and therapeutic applications .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against Escherichia coli strains and found that derivatives of this compound displayed significant cytotoxicity against various bacterial cell lines . The compound's mechanism appears to involve disruption of bacterial membranes and interference with lipopolysaccharide structures .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli K12 | 10 µg/mL |

| 7-Amino-4-methylcoumarin | M. tuberculosis H37Rv | 1 mg/L |

| Acyl amino coumarins | Multidrug-resistant M. tuberculosis | 1.0–3.5 mg/L |

The above table summarizes the MIC values of various derivatives against different bacterial strains, indicating the potential of these compounds as effective antimicrobial agents.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound derivatives. A series of compounds were tested against human umbilical vein endothelial cells (HUVEC) and other cancer cell lines, revealing significant cytotoxic effects . The structure-activity relationship (SAR) studies suggest that modifications at the C-3 position enhance their efficacy against cancer cells.

Case Study: Antitumor Efficacy

In one study, several this compound derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy .

Cellular Labeling Applications

Beyond antimicrobial and antitumor activities, this compound is also utilized as a fluorescent probe in cellular imaging. Its ability to label proteins in living cells has been demonstrated using neurexin-1β as a model protein. The compound's fluorescence allows for real-time visualization of protein dynamics within cellular compartments .

Figure 1: Visualization of Neurexin-1β Using this compound

Neurexin-1β Labeling

This figure illustrates the internalization and labeling of neurexin-1β in HEK cells using this compound, showcasing its application in cellular biology.

Propriétés

IUPAC Name |

7-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXPUCIXLAHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172557 | |

| Record name | 7-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-57-1 | |

| Record name | 7-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.